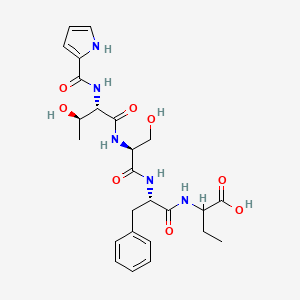
(3S,6S,9S)-9-Benzyl-12-ethyl-3-((R)-1-hydroxyethyl)-6-(hydroxymethyl)-1,4,7,10-tetraoxo-1-(1H-pyrrol-2-yl)-2,5,8,11-tetraazatridecan-13-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,6S,9S)-9-Benzyl-12-ethyl-3-(®-1-hydroxyethyl)-6-(hydroxymethyl)-1,4,7,10-tetraoxo-1-(1H-pyrrol-2-yl)-2,5,8,11-tetraazatridecan-13-oic acid is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, benzyl, and pyrrole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S,9S)-9-Benzyl-12-ethyl-3-(®-1-hydroxyethyl)-6-(hydroxymethyl)-1,4,7,10-tetraoxo-1-(1H-pyrrol-2-yl)-2,5,8,11-tetraazatridecan-13-oic acid typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Benzyl and Ethyl Groups: These groups can be introduced through alkylation reactions using benzyl bromide and ethyl iodide, respectively.
Formation of the Tetraoxo Structure: This step may involve the use of strong oxidizing agents to introduce the oxo groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Compounds with various functional groups replacing the benzyl group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its multiple functional groups make it a versatile tool for investigating biochemical processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with various molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a key mechanism.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of (3S,6S,9S)-9-Benzyl-12-ethyl-3-(®-1-hydroxyethyl)-6-(hydroxymethyl)-1,4,7,10-tetraoxo-1-(1H-pyrrol-2-yl)-2,5,8,11-tetraazatridecan-13-oic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3S,6S,9S)-9-Benzyl-12-ethyl-3-(®-1-hydroxyethyl)-6-(hydroxymethyl)-1,4,7,10-tetraoxo-1-(1H-pyrrol-2-yl)-2,5,8,11-tetraazatridecan-13-oic acid: shares similarities with other tetraazatridecan compounds, such as those with different substituents on the pyrrole ring or variations in the alkyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable tool in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C25H33N5O8 |
|---|---|
Peso molecular |
531.6 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S,3R)-3-hydroxy-2-(1H-pyrrole-2-carbonylamino)butanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]butanoic acid |
InChI |
InChI=1S/C25H33N5O8/c1-3-16(25(37)38)27-22(34)18(12-15-8-5-4-6-9-15)28-23(35)19(13-31)29-24(36)20(14(2)32)30-21(33)17-10-7-11-26-17/h4-11,14,16,18-20,26,31-32H,3,12-13H2,1-2H3,(H,27,34)(H,28,35)(H,29,36)(H,30,33)(H,37,38)/t14-,16?,18+,19+,20+/m1/s1 |
Clave InChI |
UTEWQAZPQHIHJO-BFHBFEDWSA-N |
SMILES isomérico |
CCC(C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)C2=CC=CN2 |
SMILES canónico |
CCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C2=CC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![12-(Trimethylsilyl)isoindolo[2,1-b]isoquinolin-7(5H)-one](/img/structure/B12902643.png)

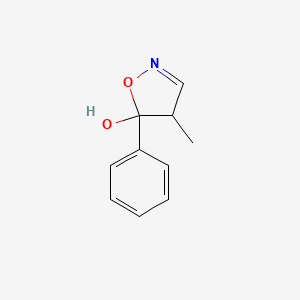
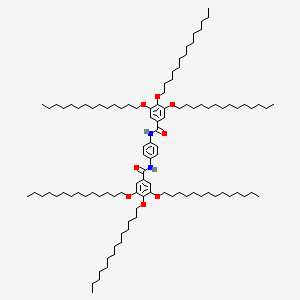
![5-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12902674.png)
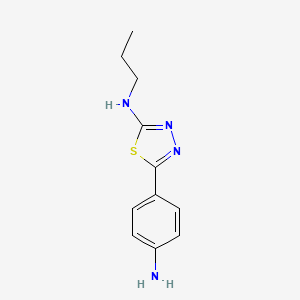
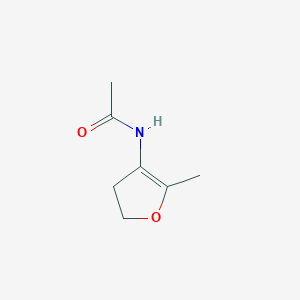
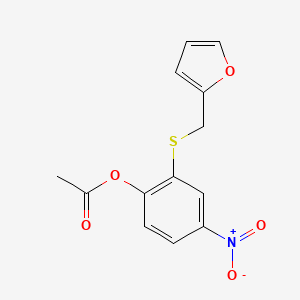
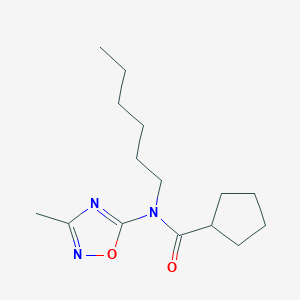
![4-Hydroxy-N-(endo-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)quinoline-3-carboxamide](/img/structure/B12902693.png)
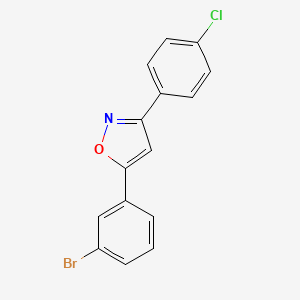
![Imidazo[1,2-a]pyrazin-8-amine, 3-(4-fluorophenyl)-](/img/structure/B12902696.png)

